

# Amantadine Hydrochloride Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|
| Compound Name:       | Amantadine Hydrochloride |           |  |  |  |
| Cat. No.:            | B196017                  | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **amantadine hydrochloride** combination therapy across various therapeutic areas. Supported by experimental data, this document delves into the efficacy and methodologies of amantadine combinations against monotherapy or alternative treatments.

Amantadine hydrochloride, a drug with a multifaceted pharmacological profile, has demonstrated clinical utility beyond its initial indication as an antiviral agent for influenza A. Its mechanisms of action, which include NMDA receptor antagonism and modulation of dopamine signaling, have prompted investigations into its efficacy in a range of neurological disorders. This guide synthesizes findings from key clinical studies to assess the superiority of amantadine in combination with other therapeutic agents for influenza, Parkinson's disease, traumatic brain injury, and multiple sclerosis-related fatigue.

## Efficacy in Influenza A: Triple Combination Antiviral Drug (TCAD) Therapy

In the treatment of influenza A, particularly in the context of antiviral resistance, a triple combination of amantadine, oseltamivir, and ribavirin (TCAD) has been investigated for its synergistic effects.

## Quantitative Data Comparison: TCAD vs. Oseltamivir Monotherapy



| Outcome<br>Measure         | TCAD<br>(Amantadine,<br>Oseltamivir,<br>Ribavirin) | Oseltamivir<br>Monotherapy                  | Study<br>Population                                      | Reference |
|----------------------------|----------------------------------------------------|---------------------------------------------|----------------------------------------------------------|-----------|
| Viral Shedding at<br>Day 3 | 40.0% of participants with detectable virus        | 50.0% of participants with detectable virus | Adults with influenza at increased risk of complications | [1][2][3] |

### Experimental Protocol: Phase 2 Multicenter, Double-Blind, Randomized Trial

- Objective: To compare the efficacy of a combination of oseltamivir, amantadine, and ribavirin versus oseltamivir monotherapy in treating influenza.
- Participants: 633 adults with influenza at increased risk for complications were enrolled across 50 sites.
- Intervention: Participants were randomly assigned (1:1) to receive either the combination therapy (oseltamivir 75 mg, amantadine 100 mg, and ribavirin 600 mg) or oseltamivir monotherapy (75 mg) with matching placebos, both administered orally twice daily for 5 days.
- Primary Endpoint: The percentage of participants with detectable virus by PCR in a nasopharyngeal swab at day 3.
- Follow-up: Participants were followed for 28 days.[1][2][3]

# Advancements in Parkinson's Disease Management: Amantadine as an Adjunct to Levodopa

Amantadine is frequently used as an add-on therapy to levodopa in Parkinson's disease to manage motor complications such as dyskinesia and "off" episodes.



Quantitative Data Comparison: Amantadine DR/ER Add-

on Therapy

| Outcome<br>Measure                                                          | Amantadine<br>DR/ER Add-on<br>to Levodopa | Placebo Add-<br>on to<br>Levodopa           | Study<br>Population                                            | Reference |
|-----------------------------------------------------------------------------|-------------------------------------------|---------------------------------------------|----------------------------------------------------------------|-----------|
| Mean Reduction<br>in "Off" Time per<br>Day (at 12<br>weeks)                 | 1.0 hour                                  | Not reported                                | Patients with Parkinson's disease and "off" episodes           | [4]       |
| Mean Reduction in "Off" Time per Day (at 12 weeks, baseline ≥2.5 hours/day) | 1.2 hours                                 | Not reported                                | Subgroup of patients with ≥2.5 hours of "off" time at baseline | [4]       |
| Change in MDS-<br>UPDRS Part IV<br>Total Score (at<br>100 weeks)            | -1.4 (from<br>baseline)                   | Not applicable<br>(open-label<br>extension) | Patients with Parkinson's disease and dyskinesia               | [5]       |

## Experimental Protocol: Phase 3 Open-Label Extension Trial (EASE LID 2)

- Objective: To evaluate the long-term safety, tolerability, and efficacy of amantadine delayedrelease/extended-release (DR/ER) capsules in patients with Parkinson's disease and levodopa-induced dyskinesia.
- Participants: 223 patients who had completed prior double-blind trials.
- Intervention: All participants received Gocovri® (amantadine DR/ER) 274 mg once daily at bedtime.
- · Primary Outcome: Long-term safety and tolerability.



- Efficacy Measures: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV (Motor Complications) scores and patient-reported "off" time.
- Duration: 2 years.[4][5]

## Emerging Applications in Traumatic Brain Injury (TBI)

Amantadine is being investigated for its potential to accelerate functional recovery in patients with severe traumatic brain injury. Recent studies have also explored its use in combination with other neuroprotective agents.

## Quantitative Data Comparison: Amantadine in TBI Recovery



| Treatment<br>Group           | Primary<br>Outcome<br>Measure                                           | Result                                                                                                                                         | Study<br>Population                                                                | Reference    |
|------------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|--------------|
| Amantadine vs.<br>Placebo    | Rate of<br>functional<br>recovery<br>(Disability Rating<br>Scale - DRS) | Significantly faster recovery in the amantadine group during the 4-week treatment period (difference in slope, 0.24 points per week; P=0.007). | 184 patients in a vegetative or minimally conscious state 4 to 16 weeks after TBI. | [6][7]       |
| Amantadine +<br>Cerebrolysin | Conscious state in patients with prolonged disturbed consciousness      | Additive effect on improving the conscious state, particularly in patients in a prolonged vegetative state.                                    | Retrospective<br>case-control<br>study.                                            | [8][9]       |
| Cerebrolysin<br>Monotherapy  | Glasgow<br>Outcome Scale<br>(GOS)                                       | Increased GOS<br>scores.                                                                                                                       | 56 patients with TBI in an observational cohort study.                             | [10][11][12] |

### Experimental Protocol: Placebo-Controlled Trial of Amantadine for Severe TBI

- Objective: To determine if **amantadine hydrochloride** improves functional recovery from vegetative and minimally conscious states after TBI.
- Participants: 184 patients who were in a vegetative or minimally conscious state 4 to 16 weeks post-TBI and receiving inpatient rehabilitation.



- Intervention: Patients were randomized to receive either amantadine (200-400 mg/day) or a
  placebo for 4 weeks. The initial dosage was 100mg twice daily for 2 weeks, with potential
  increases based on DRS score improvement.
- Primary Outcome: Rate of functional recovery measured by the Disability Rating Scale (DRS).
- Follow-up: A 2-week washout period followed the treatment phase.[6][7]

## Investigating Combination Therapy for Multiple Sclerosis-Related Fatigue

Fatigue is a prevalent and debilitating symptom of multiple sclerosis (MS). Research is ongoing to evaluate the efficacy of amantadine in combination with other therapeutic modalities.

### Experimental Protocol: Amantadine and/or Transcranial Magnetic Stimulation (FETEM Trial)

- Objective: To investigate the effect of 6 weeks of amantadine and/or transcranial magnetic stimulation (TMS) on fatigue in MS.
- Design: A national, multicenter, phase 3, randomized, double-blind, cross-over, placebocontrolled, and sham-controlled clinical trial.
- Participants: Adult patients with relapsing-remitting MS, an Expanded Disability Status Scale (EDSS) score of 1.5–4.5, and a Fatigue Severity Scale (FSS) score >4.
- Intervention: Participants will be randomized to one of four sequences, each consisting of four 6-week treatment periods with amantadine, TMS, a combination of both, or placebo/sham, separated by 12-18 week washout periods.
- Primary Outcome: Change in the Modified Fatigue Impact Scale (MFIS) score.[13][14][15]
   [16]

Note: As of the latest update, the FETEM trial is in progress, and results on the efficacy of the combination therapy are not yet available. A separate trial (TRIUMPHANT-MS) comparing amantadine, modafinil, and methylphenidate monotherapies to placebo found no significant



improvement in MS-related fatigue for any of the active treatments compared to placebo.[17] [18][19]

#### **Mechanisms of Action and Signaling Pathways**

The therapeutic effects of **amantadine hydrochloride** stem from its interactions with multiple molecular targets. The following diagrams illustrate key signaling pathways and the proposed mechanisms of action.



Click to download full resolution via product page

Amantadine's effect on dopaminergic neurotransmission.





Click to download full resolution via product page

Amantadine's antagonistic action on the NMDA receptor.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oseltamivir, amantadine, and ribavirin combination antiviral therapy versus oseltamivir monotherapy for the treatment of influenza: a multicentre, double-blind, randomised phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. escholarship.org [escholarship.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Placebo-controlled trial of amantadine for severe traumatic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]



- 9. Combined Cerebrolysin and Amantadine Sulfate Administration for Patients With Traumatic Brain Injury in the ICU [ctv.veeva.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Neuromonitoring and Cerebrolysin Administration on Outcomes in Patients with Traumatic Brain Injury—An Interventional Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Amantadine and/or transcranial magnetic stimulation for fatigue associated with multiple sclerosis (FETEM): study protocol for a phase 3 randomised, double-blind, cross-over, controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amantadine and Transcranial Magnetic Stimulation for Treating Fatigue in Multiple Sclerosis | Clinical Research Trial Listing (Fatigue | Multiple Sclerosis) (NCT05809414) [trialx.com]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. Safety and efficacy of amantadine, modafinil, and methylphenidate for fatigue in multiple sclerosis: a randomized, crossover, double-blind trial PMC [pmc.ncbi.nlm.nih.gov]
- 18. jwatch.org [jwatch.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Amantadine Hydrochloride Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196017#assessing-the-superiority-of-amantadine-hydrochloride-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com